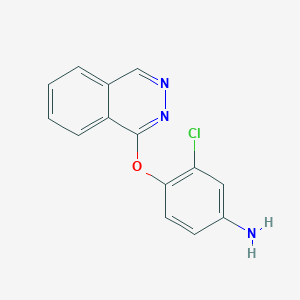

3-Chloro-4-(phthalazin-1-yloxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(phthalazin-1-yloxy)aniline is a chemical compound with the molecular formula C14H10ClN3O and a molecular weight of 271.71 g/mol It is characterized by the presence of a chloro group, a phthalazin-1-yloxy group, and an aniline moiety

Métodos De Preparación

The synthesis of 3-Chloro-4-(phthalazin-1-yloxy)aniline typically involves the reaction of 3-chloroaniline with phthalazin-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Position

The chloro substituent at the 3-position of the aniline ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions:

Mechanistic Insight :

-

The electron-withdrawing phthalazine-ether group activates the chloro substituent toward NAS by stabilizing the transition state through resonance .

-

Reactions with aliphatic amines (e.g., piperazine) proceed efficiently in polar aprotic solvents like DMF or ethanol, while aryl amines require higher temperatures (≥135°C) .

Functionalization of the Aniline Group

The primary amine (-NH₂) participates in acylation and urea formation, leveraging its nucleophilic character.

Acylation Reactions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Benzoyl chloride (CH₃CN, Et₃N) | N-Benzoyl-3-chloro-4-(phthalazin-1-yloxy)aniline | Room temperature, 12 h | 78% |

| Arylisocyanates (DMF, 80°C) | N-Arylurea derivatives | 6–8 h | 62–75% |

Diazotization and Coupling:

Diazotization of the aniline group with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with electron-rich aromatics (e.g., phenol, aniline) to form azo dyes .

Reactivity of the Phthalazine Moiety

The phthalazine ring undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Bromination:

Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position of the phthalazine ring, enabling Suzuki-Miyaura couplings:

3 Chloro 4 phthalazin 1 yloxy aniline+NBS→3 Chloro 4 4 bromophthalazin 1 yloxy aniline

Metal-Catalyzed Couplings:

Palladium-catalyzed cross-couplings (e.g., with arylboronic acids) modify the phthalazine ring, enhancing biological activity.

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Thiazole Formation:

Reaction with phenacyl bromides under Hantzsch conditions yields thiazole derivatives, as demonstrated in analogous systems :

3 Chloro 4 phthalazin 1 yloxy aniline+RCOCH Br→Thiazole fused derivatives

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-Chloro-4-(phthalazin-1-yloxy)aniline is its potential as an anticancer agent. Research has demonstrated that derivatives of phthalazine-based compounds exhibit notable anti-proliferative activity against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, prostate cancer, and breast cancer . In particular, compounds with a 4-chloroaniline moiety linked to a phthalazine core have shown broad-spectrum cell growth inhibition exceeding 90% against several tumor types .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. The design of these compounds typically incorporates features that allow them to interact effectively with the active sites of target enzymes, thereby blocking their function and inducing apoptosis in malignant cells .

Synthesis and Structural Variations

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and cyclization processes. For instance, chlorination of phthalazine derivatives followed by reactions with various anilines can yield the desired compound . The preparation methods emphasize safety and efficiency, often avoiding hazardous reagents and conditions that complicate industrial-scale production .

Structural Variants

The compound's structure can be modified to enhance its biological activity or selectivity. Variants such as those with different substituents on the phthalazine or aniline rings have been explored to optimize their pharmacological properties. For example, modifications can lead to improved binding affinities for target proteins or altered solubility profiles that enhance bioavailability .

Biological Interactions

Enzyme Inhibition

this compound interacts with various biological macromolecules, including enzymes and receptors. Its role as a kinase inhibitor positions it as a candidate for further development in targeted cancer therapies. The structural features of the compound allow it to fit into the active sites of kinases, thereby preventing substrate phosphorylation and subsequent signaling cascades associated with cell growth and survival .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(phthalazin-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

3-Chloro-4-(phthalazin-1-yloxy)aniline can be compared with other similar compounds, such as:

3-Chloroaniline: This compound has a similar chloro group but lacks the phthalazin-1-yloxy moiety.

4-(Phthalazin-1-yloxy)aniline: This compound has the phthalazin-1-yloxy group but lacks the chloro group.

3-Chloro-4-methoxyaniline: This compound has a methoxy group instead of the phthalazin-1-yloxy group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Chloro-4-(phthalazin-1-yloxy)aniline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10ClN3O

- CAS Number : 1154654-56-4

This compound features a chloro group, an aniline moiety, and a phthalazinyl ether, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to act as a ligand for specific receptors, modulating their activity. The following mechanisms have been proposed:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions.

- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic processes, potentially affecting cellular functions and proliferation.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) are detailed in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that this compound may have potential applications as an antimicrobial agent.

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cells. Researchers treated HeLa cells with varying concentrations of this compound and observed significant apoptosis induction through caspase activation pathways. Flow cytometry analysis confirmed increased early and late apoptotic cell populations after treatment.

Propiedades

IUPAC Name |

3-chloro-4-phthalazin-1-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVANZAASCRDJTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.